(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

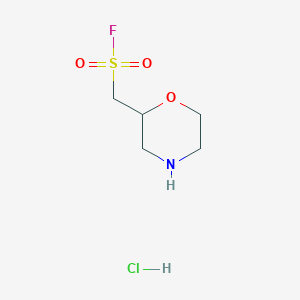

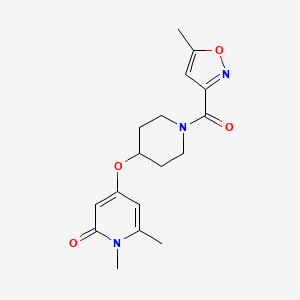

“(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride” is a chemical compound with the CAS Number: 1955514-30-3 . It has a molecular weight of 219.66 and its IUPAC name is morpholin-2-ylmethanesulfonyl fluoride hydrochloride .

Molecular Structure Analysis

The InChI code for “(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride” is 1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride” is a powder that is stored at room temperature . It has a melting point of 198-199°C .Scientific Research Applications

Medicine

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride: is utilized in the synthesis of small molecules containing fluorine atoms, which are significant in medicine. The fluorine atom’s properties, such as size and electronegativity, contribute to the development of drugs that lower cholesterol, relieve asthma, and treat anxiety disorders . Additionally, these compounds improve the chemical properties of various medications and imaging agents, playing a crucial role in early disease detection through PET imaging .

Agriculture

In agriculture, this compound’s derivatives, particularly morpholin-2-ones, are explored for their potential biological activity. They serve as synthetic intermediates and are involved in cross-dehydrogenative coupling reactions, which could lead to the development of new agrochemicals .

Material Science

The compound is instrumental in material science for the functionalization of polymers. The cross-dehydrogenative coupling reactions involving morpholin-2-ones can yield products suitable for creating functionalized polymers, such as poly (β-aminoesters), which have numerous industrial applications .

Environmental Science

In environmental science, the focus is on green chemistry and sustainable synthesis. The compound’s derivatives are used in reactions that are mild, atom-efficient, and environmentally friendly, contributing to the development of sustainable materials and processes .

Biochemistry

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride: plays a role in biochemistry where sulfonyl fluorides are recognized for their click-like reactivity. They are used as electrophilic warheads in the development of new synthetic methods and have applications in enzyme inhibition and signaling pathways .

Pharmacology

In pharmacology, the compound’s derivatives are part of the structural elements in many biologically active substances. They are used to create biologically active molecules and intermediates that can lead to the development of new therapeutic agents .

Analytical Chemistry

The compound is used in analytical chemistry for the development of new sensing systems. Its derivatives interact with various analytes, which is crucial for the creation of novel detection methodologies .

Chemical Engineering

Lastly, in chemical engineering, the compound is used for the synthesis of new materials and chemicals through catalytic processes. It is involved in the development of new methods for the functionalization of molecules, which is essential for the creation of advanced materials and chemicals .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride, also known as Methanesulfonyl fluoride (MSF), is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

MSF acts as a potent inhibitor of AChE . It is an oxydiaphoric inhibitor (acid-transferring inhibitor) of the enzyme acetylcholinesterase . This interaction with AChE leads to the inhibition of the enzyme, thereby affecting the regulation of acetylcholine.

Pharmacokinetics

It’s known that msf is a clear, colorless to yellowish hygroscopic liquid . It has a vapor pressure of 19.2 mmHg, slightly more volatile than water which has a vapor pressure of 18.8 mmHg at 21 °C . These properties may influence its bioavailability and distribution in the body.

Result of Action

The inhibition of AChE by MSF can lead to an increase in the concentration of acetylcholine in the nervous system. This can affect nerve signal transmission, potentially leading to various neurological effects. Msf produced no subtle biological effects from direct action of msf independent of its ability to inhibit cholinesterase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MSF. For instance, its volatility can affect its distribution and concentration in the body. Additionally, MSF is corrosive and highly toxic, and can cause severe skin burns and serious eye damage if contact is made . It’s also worth noting that MSF undergoes decomposition on heating to liberate additional toxic fumes of fluorides and sulfur oxides .

properties

IUPAC Name |

morpholin-2-ylmethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINBFGBFUZJFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925679.png)

![3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2925680.png)

![1-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2925691.png)

![1-methyl-8-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2925692.png)

![N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2925696.png)

![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)

![2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2925700.png)